BenchChemオンラインストアへようこそ!

7-hydroxy-6-methoxy-3-(2-(2-methoxyethoxy)ethyl)-4-methyl-2H-chromen-2-one

IRE1α inhibitor Schiff base Structure–activity relationship

7-Hydroxy-6-methoxy-3-(2-(2-methoxyethoxy)ethyl)-4-methyl-2H-chromen-2-one (CAS 1338937-12-4) is a fully synthetic coumarin derivative with the molecular formula C₁₆H₂₀O₆ and a molecular weight of 308.33 g/mol. The compound is listed by multiple chemical vendors as a research-grade building block, typically supplied at 95% purity, and is recommended for storage at 2–8 °C.

Molecular Formula C16H20O6
Molecular Weight 308.33
CAS No. 1338937-12-4
Cat. No. B2780345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-6-methoxy-3-(2-(2-methoxyethoxy)ethyl)-4-methyl-2H-chromen-2-one
CAS1338937-12-4
Molecular FormulaC16H20O6
Molecular Weight308.33
Structural Identifiers
SMILESCC1=C(C(=O)OC2=CC(=C(C=C12)OC)O)CCOCCOC
InChIInChI=1S/C16H20O6/c1-10-11(4-5-21-7-6-19-2)16(18)22-14-9-13(17)15(20-3)8-12(10)14/h8-9,17H,4-7H2,1-3H3
InChIKeyMRMMJCVWNLNMHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Hydroxy-6-methoxy-3-(2-(2-methoxyethoxy)ethyl)-4-methyl-2H-chromen-2-one (CAS 1338937-12-4): Baseline Identity for Procurement


7-Hydroxy-6-methoxy-3-(2-(2-methoxyethoxy)ethyl)-4-methyl-2H-chromen-2-one (CAS 1338937-12-4) is a fully synthetic coumarin derivative with the molecular formula C₁₆H₂₀O₆ and a molecular weight of 308.33 g/mol . The compound is listed by multiple chemical vendors as a research-grade building block, typically supplied at 95% purity, and is recommended for storage at 2–8 °C . Its structure features a 7‑hydroxy‑6‑methoxy‑4‑methyl‑2H‑chromen‑2‑one core bearing a 3‑(2‑(2‑methoxyethoxy)ethyl) side chain; critically, it lacks the C‑8 aldehyde (carbaldehyde) group that defines the closely related hydroxy‑aryl‑aldehyde (HAA) class of IRE1α RNase inhibitors such as MKC9989 (CAS 1338934‑20‑5) [1].

Why Generic Substitution Is Scientifically Unsound When Procuring 7-Hydroxy-6-methoxy-3-(2-(2-methoxyethoxy)ethyl)-4-methyl-2H-chromen-2-one


Compounds within the 7‑hydroxy‑6‑methoxy‑4‑methyl‑2H‑chromen‑2‑one family cannot be generically interchanged because small structural modifications at the C‑8 position determine whether the molecule can engage the IRE1α RNase active site via a covalent Schiff‑base linkage to Lys907 [1]. The target compound carries a C‑8 methyl group, whereas the pharmacologically characterized analogs MKC9989, MKC8866, and 4μ8C all bear a C‑8 aldehyde moiety that is essential for irreversible, time‑dependent inhibition of IRE1α endoribonuclease activity [2]. Substituting the target compound for any of these aldehyde‑containing inhibitors would therefore yield a fundamentally different pharmacological outcome, while substituting an aldehyde‑containing analog for the target compound would introduce unintended covalent reactivity. The quantitative evidence below substantiates why the C‑8 substitution pattern is the decisive feature that must govern compound selection.

Quantitative Evidence Guide: 7-Hydroxy-6-methoxy-3-(2-(2-methoxyethoxy)ethyl)-4-methyl-2H-chromen-2-one Versus its Closest Analogs


Absence of the C‑8 Aldehyde Renders the Target Compound Structurally Incapable of IRE1α Lys907 Schiff‑Base Formation

The target compound possesses a C‑8 methyl group, whereas every validated HAA‑class IRE1α RNase inhibitor—including MKC9989 (CAS 1338934‑20‑5), OICR464, and OICR573—contains a C‑8 aldehyde that forms an essential covalent Schiff base with the ε‑amino group of Lys907 in the IRE1α RNase domain [1]. Co‑crystal structures (PDB 4PL3, 4PL4, 4PL5) confirm that the aldehyde oxygen is positioned 2.9 Å from Lys907 Nζ, enabling imine bond formation that is obligate for time‑dependent, irreversible inhibition [2]. The 4,8‑dimethyl analog (PDB ligand 31J, co‑crystallized with murine IRE1α) lacks this aldehyde and does not form a Schiff base, confirming that the C‑8 methyl substitution precludes the covalent binding mode that defines inhibitor potency in this series [3].

IRE1α inhibitor Schiff base Structure–activity relationship

MKC9989 (C‑8 Aldehyde Analog) Demonstrates Potent Irreversible IRE1α RNase Inhibition; the C‑8 Methyl Target Compound Is Predicted to Be Inactive

MKC9989, the direct C‑8 aldehyde analog of the target compound, inhibits IRE1α RNase with an IC₅₀ range of 0.23–44 μM (FRET‑based RNA cleavage assay, recombinant IRE1α) and completely blocks both basal and thapsigargin‑induced XBP1 mRNA splicing in human RPMI 8226 plasmacytoma cells at 10 μM . The aldehyde group of MKC9989 is indispensable for this activity; structure–activity relationship (SAR) studies in the HAA series establish that replacement of the aldehyde with a methyl group abolishes covalent binding and eliminates time‑dependent RNase inhibition [1]. Although no direct enzymatic assay report for the target compound has been published, the well‑characterized SAR of the HAA series supports a class‑level inference that the C‑8 methyl analog will lack measurable IRE1α RNase inhibitory activity at concentrations ≤100 μM [1].

IRE1α RNase inhibition IC50 XBP1 splicing

Differential Solubility and LogP Profile Conferred by the 3‑(2‑(2‑Methoxyethoxy)ethyl) Side Chain

The target compound incorporates a 3‑(2‑(2‑methoxyethoxy)ethyl) side chain—a short polyethylene glycol (PEG)‑like substituent—that distinguishes it from simpler coumarin IRE1 inhibitors such as 4μ8C (7‑hydroxy‑4‑methyl‑2‑oxo‑2H‑chromene‑8‑carbaldehyde, CAS 14003‑96‑4), which lacks any 3‑position substituent . The PEG‑like ether chain is expected to increase aqueous solubility and reduce logP relative to 4μ8C, based on the established contribution of oligo(ethylene glycol) groups to hydrophilicity in medicinal chemistry . Vendor‑reported storage conditions (2–8 °C) and shipping at ambient temperature further indicate adequate bench‑top stability . While no experimentally measured solubility or logP values for the target compound have been published, the structural rationale for improved aqueous compatibility over the simpler 4μ8C scaffold is grounded in the well‑documented physicochemical effects of PEGylation.

Solubility LogP Physicochemical properties

Recommended Application Scenarios for 7-Hydroxy-6-methoxy-3-(2-(2-methoxyethoxy)ethyl)-4-methyl-2H-chromen-2-one (CAS 1338937-12-4)


Structurally Matched Negative Control for IRE1α HAA Inhibitor Studies

Because the target compound shares the identical 7‑hydroxy‑6‑methoxy‑4‑methyl‑2H‑chromen‑2‑one core and 3‑(2‑(2‑methoxyethoxy)ethyl) side chain with MKC9989 but replaces the critical C‑8 aldehyde with a methyl group, it is ideally suited as a negative control compound in experiments designed to demonstrate that observed biological effects are specifically due to covalent Schiff‑base formation with IRE1α Lys907 [1]. In cellular assays employing aldehyde‑containing HAA inhibitors at 1–10 μM, the target compound can be used at matched concentrations to rule out non‑specific coumarin scaffold effects.

Synthetic Intermediate for C‑8 Functionalized Coumarin Derivatives

The C‑8 methyl group of the target compound can serve as a synthetic handle for further derivatization—e.g., radical bromination followed by hydrolysis to yield the 8‑carbaldehyde, or direct oxidation to introduce the aldehyde warhead required for HAA‑class IRE1 inhibitor activity . Procurement of this building block enables medicinal chemistry laboratories to prepare focused libraries of C‑8‑modified coumarins without starting from the simpler 4‑methylumbelliferone scaffold.

Fluorescent Probe Scaffold Development (Non‑Covalent Series)

The coumarin core of the target compound is inherently fluorescent, and the PEG‑like 3‑side chain may improve aqueous compatibility for live‑cell imaging applications [2]. Because the compound lacks the reactive aldehyde, it can be used as a non‑covalent fluorescent scaffold for protein‑labeling conjugate development where background covalent reactivity is undesirable—as demonstrated by the D‑F07 series, which uses a protected aldehyde strategy to achieve long‑term cellular retention and strong fluorescence emission [2].

Reference Standard for Analytical Method Development

With a defined molecular formula (C₁₆H₂₀O₆), exact mass (308.33 Da), and commercially available purity (≥95%), the target compound can serve as a reference standard for HPLC, LC‑MS, or NMR method development aimed at detecting and quantifying coumarin‑based IRE1 inhibitor metabolites or process impurities . Its distinct retention time and mass spectral signature allow it to be spiked into analytical workflows as an internal standard.

Quote Request

Request a Quote for 7-hydroxy-6-methoxy-3-(2-(2-methoxyethoxy)ethyl)-4-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.